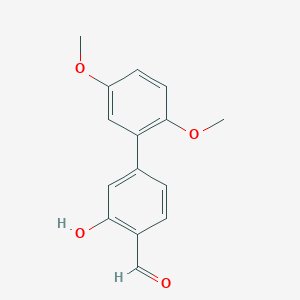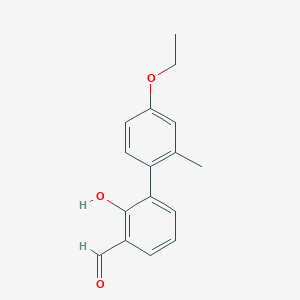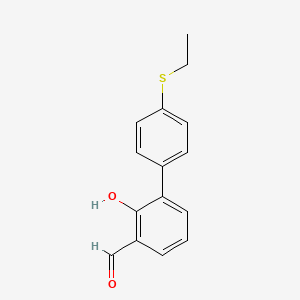
5-(2,5-Dimethoxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% (also known as 5-DFPF-2-OH) is a synthetic phenolic compound with a wide range of applications in the field of biochemical and physiological research. It is a derivative of 2,5-dimethoxyphenol, a naturally occurring phenolic compound found in a variety of plants. 5-DFPF-2-OH is a useful reagent in the synthesis of various compounds and has been used in a number of scientific studies due to its ability to interact with proteins and other biomolecules. In
Applications De Recherche Scientifique
5-DFPF-2-OH has been used in a variety of scientific research applications due to its ability to interact with proteins and other biomolecules. It has been used in the synthesis of various compounds, including peptides, peptidomimetics, and other bioactive molecules. It has also been used in the study of protein-protein interactions, enzyme kinetics, and signal transduction pathways. In addition, 5-DFPF-2-OH has been used to study the effects of drugs on cells and to investigate the mechanisms of action of various drugs.
Mécanisme D'action
The mechanism of action of 5-DFPF-2-OH is not well understood. However, it is believed that the compound binds to proteins and other biomolecules and modulates their activity. This could explain its ability to interact with various proteins and enzymes and to affect their activity. In addition, 5-DFPF-2-OH has been shown to inhibit the activity of certain enzymes, suggesting that it may act as an inhibitor of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DFPF-2-OH are not well understood. However, it has been shown to interact with proteins and other biomolecules and to affect their activity. Furthermore, it has been shown to inhibit the activity of certain enzymes, suggesting that it may act as an inhibitor of certain biochemical pathways. In addition, 5-DFPF-2-OH has been shown to have an anti-inflammatory effect in animal models, indicating that it may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-DFPF-2-OH in laboratory experiments is its ability to interact with proteins and other biomolecules and to affect their activity. This makes it a useful reagent for studying the effects of drugs on cells and for investigating the mechanisms of action of various drugs. However, the compound is also relatively unstable and may degrade over time, which can limit its utility in some experiments. In addition, 5-DFPF-2-OH is a synthetic compound and may not be as biologically active as naturally occurring compounds.
Orientations Futures
There are a number of potential future directions for the use of 5-DFPF-2-OH in research. One potential application is the development of new drugs or drug candidates that target specific proteins or enzymes. In addition, 5-DFPF-2-OH could be used to study the effects of drugs on cells and to investigate the mechanisms of action of various drugs. Furthermore, the compound could be used to develop new methods for studying protein-protein interactions, enzyme kinetics, and signal transduction pathways. Finally, 5-DFPF-2-OH could be used to study the effects of environmental toxins on cells and to develop strategies for protecting cells from toxic compounds.
Méthodes De Synthèse
5-DFPF-2-OH can be synthesized from 2,5-dimethoxyphenol by a two-step process involving a Friedel-Crafts acylation and a subsequent reduction with sodium borohydride. First, the phenol is reacted with acetic anhydride in the presence of a Lewis acid catalyst (such as aluminum chloride) to produce 2,5-dimethoxy-5-acetophenone. This intermediate is then reduced with sodium borohydride to yield 5-DFPF-2-OH.
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-5-6-15(19-2)13(8-12)10-3-4-11(9-16)14(17)7-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXMDMPDXGDSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685240 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1261976-69-5 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)

![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)










